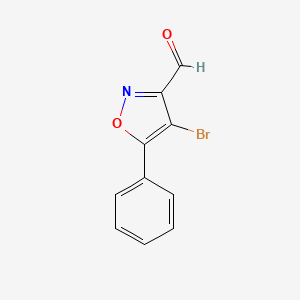

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

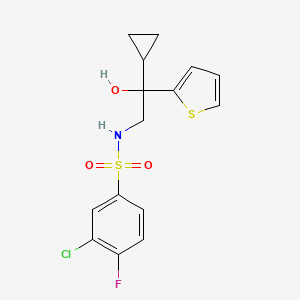

“4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is an organic compound that is a derivative of oxazole . It is an aldehyde derivative, which can be used as an organic intermediate .

Synthesis Analysis

The synthesis of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” involves several steps. One method involves the use of ethyl acylpyruvate and hydrazine hydrate to prepare ethyl 5-phenylisoxazol-3-carboxylate. The ester group is then reduced to obtain (5-Phenylisoxazol-3-yl) methanol, and finally, the hydroxyl group is oxidized to obtain 5-phenylisoxazol-3-formaldehyde .Molecular Structure Analysis

The molecular formula of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is C10H7NO2 . The compound has a molar mass of 173.17 . The NMR data provided in the literature can be used to further analyze the molecular structure.Physical And Chemical Properties Analysis

The melting point of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is between 58-62°C (lit.) . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Antimicrobial and Antioxidant Activities

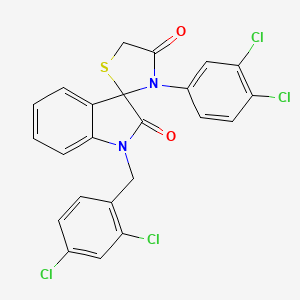

The Vilsmeier–Haack reaction approach has been utilized for the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives. These compounds, derived from a process involving "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde," displayed significant in vitro antibacterial, antifungal, and antioxidant activities. Such compounds are considered potent inhibitors of the E. coli MurB enzyme, highlighting their therapeutic potential against microbial infections (Bhat et al., 2016).

Fluorescence Probing for Biological Systems

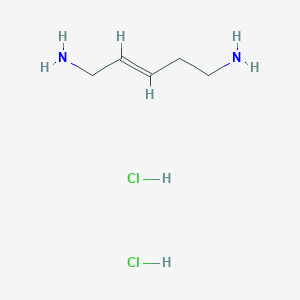

A novel fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement characteristics was synthesized, utilizing "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde." This probe showed high selectivity and sensitivity towards homocysteine, a biological analyte, demonstrating potential for researching effects in biological systems (Chu et al., 2019).

Synthetic Methodology Advancements

Research on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles. This synthetic strategy provides a pathway for the development of various heterocyclic compounds, demonstrating the utility of "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde" in creating complex molecular architectures (Williams & Fu, 2010).

作用機序

Mode of Action

The bromine atom could potentially undergo a nucleophilic substitution reaction, leading to changes in the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde are currently unknown

Action Environment

The action, efficacy, and stability of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions.

特性

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPUNVSYUJAZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)

![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)